molecular formula C13H23NO5 B11724297 Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Cat. No.: B11724297
M. Wt: 273.33 g/mol
InChI Key: KOCROYYUTBXILU-VIFPVBQESA-N
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Description

Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a dimethyloxazolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the reaction of (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.

Major Products Formed

    Hydrolysis: (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid.

    Reduction: Ethyl (S)-3-hydroxy-2,2-dimethyloxazolidine-4-carboxylate.

    Substitution: (S)-2,2-dimethyl-1,3-oxazolidine-4-amine.

Scientific Research Applications

Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex molecules, especially in the development of pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is a precursor in the synthesis of drugs that target specific biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its ability to act as a protecting group for amines in organic synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is exploited in multi-step synthesis to protect and deprotect functional groups as needed.

Comparison with Similar Compounds

Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is unique due to its combination of an oxazolidine ring and a Boc protecting group. Similar compounds include:

    Ethyl (S)-2,2-dimethyloxazolidine-4-carboxylate: Lacks the Boc protecting group.

    Ethyl (S)-3-Boc-2-methyloxazolidine-4-carboxylate: Has a single methyl group on the oxazolidine ring.

    Ethyl (S)-3-Boc-2,2-dimethylthiazolidine-4-carboxylate: Contains a sulfur atom in the ring instead of oxygen.

These compounds share similar reactivity but differ in their structural features and specific applications.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

3-O-tert-butyl 4-O-ethyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1

InChI Key

KOCROYYUTBXILU-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C

Canonical SMILES

CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

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